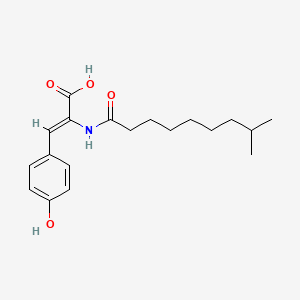

Thalassotalic acid B

Description

Structure

3D Structure

Properties

IUPAC Name |

(Z)-3-(4-hydroxyphenyl)-2-(8-methylnonanoylamino)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO4/c1-14(2)7-5-3-4-6-8-18(22)20-17(19(23)24)13-15-9-11-16(21)12-10-15/h9-14,21H,3-8H2,1-2H3,(H,20,22)(H,23,24)/b17-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSNQNYQKPDUFGG-LGMDPLHJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCC(=O)NC(=CC1=CC=C(C=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CCCCCCC(=O)N/C(=C\C1=CC=C(C=C1)O)/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

natural source of Thalassotalic acid B

An In-depth Technical Guide to the Natural Source of Thalassotalic Acid B

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a naturally occurring N-acyl-α,β-didehydrotyrosine derivative. This document provides a comprehensive overview of its natural source, detailing the producing organism and the methods for its extraction, isolation, and characterization. Quantitative data from the primary literature is presented in tabular format for clarity. Furthermore, this guide outlines the experimental protocols for key analytical techniques and proposes a putative biosynthetic pathway. While specific signaling pathways for this compound have not yet been elucidated, its potential biological activities are discussed based on preliminary assays.

Natural Source

This compound is a secondary metabolite produced by a marine bacterium. The primary identified source is a strain of the genus Thalassotalea.

-

Producing Organism: Thalassotalea sp. K7-18

This marine bacterium was the source from which this compound and its analogues, Thalassotalic acids A and C, were first isolated and identified.

Quantitative Data

The isolation of this compound from the culture of Thalassotalea sp. K7-18 yielded quantifiable amounts of the pure compound. The following table summarizes the key quantitative data related to its isolation.

| Parameter | Value |

| Producing Strain | Thalassotalea sp. K7-18 |

| Culture Volume | 10 L |

| Initial Extract Yield | 1.2 g (from ethyl acetate extract) |

| Pure Compound Yield | 4.5 mg |

| Molecular Formula | C₁₉H₂₇NO₄ |

| Molecular Weight | 333.4 g/mol |

Experimental Protocols

The following sections detail the methodologies employed in the fermentation, extraction, isolation, and structure elucidation of this compound.

Fermentation of Thalassotalea sp. K7-18

The Thalassotalea sp. K7-18 strain was cultured to generate sufficient biomass for the extraction of secondary metabolites.

-

Seed Culture: A seed culture was initiated by inoculating a loopful of the bacterial strain into 50 mL of marine broth. The culture was incubated at 30 °C for 48 hours with shaking at 150 rpm.

-

Large-Scale Culture: The seed culture was used to inoculate 10 L of marine broth. The large-scale culture was incubated at 30 °C for 7 days with aeration and agitation.

Extraction and Fractionation

Following fermentation, the bacterial culture was processed to extract the organic compounds.

-

Centrifugation: The 10 L culture was centrifuged to separate the supernatant from the bacterial cells.

-

Solvent Extraction: The supernatant was extracted three times with an equal volume of ethyl acetate (EtOAc). The organic layers were combined and concentrated under reduced pressure to yield a crude extract (1.2 g).

-

Solvent Partitioning: The crude extract was dissolved in 90% aqueous methanol (MeOH) and partitioned against n-hexane to remove nonpolar constituents. The 90% MeOH fraction was then further partitioned against butanol (BuOH).

Isolation of this compound

The butanol fraction was subjected to a series of chromatographic steps to isolate the pure compound.

-

ODS Flash Chromatography: The BuOH fraction was separated by reversed-phase flash chromatography on an octadecyl-functionalized silica gel (ODS) column using a stepwise gradient of MeOH in H₂O.

-

Preparative HPLC: Fractions containing this compound were further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column with an isocratic elution of 65% aqueous acetonitrile (MeCN) containing 0.1% formic acid.

Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques.

-

Mass Spectrometry: High-resolution mass spectrometry (HR-MS) was used to determine the exact mass and molecular formula.

-

NMR Spectroscopy: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra, along with 2D NMR experiments (COSY, HSQC, HMBC), were acquired to establish the connectivity of atoms and the overall structure. The IUPAC name was determined to be (Z)-3-(4-hydroxyphenyl)-2-(8-methylnonanoylamino)prop-2-enoic acid.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the isolation of this compound.

Putative Biosynthetic Pathway

This compound is an N-acyl-α,β-didehydrotyrosine derivative. Its biosynthesis is proposed to involve components of both fatty acid synthesis and non-ribosomal peptide synthesis.

Biological Activity

Preliminary biological assays were conducted on Thalassotalic acids A-C. While specific signaling pathways have not been detailed, the initial screening provides insights into their potential therapeutic applications.

-

Antibacterial Activity: Thalassotalic acids A-C were evaluated for their ability to inhibit the growth of various bacterial strains.

-

Cytotoxic Activity: The compounds were also tested for their cytotoxic effects against different cancer cell lines.

Further research is required to elucidate the specific mechanisms of action and the signaling pathways involved in these observed biological activities. The unique structure of this compound makes it an interesting candidate for further investigation in drug discovery and development programs.

Absence of Biosynthetic Pathway Data for Thalassotalic Acid B Necessitates Focus on Chemical Synthesis

Initial investigations into the biosynthesis of Thalassotalic acid B, a novel N-acyldehydrotyrosine analogue isolated from a marine bacterium, have revealed a significant gap in the scientific literature. Currently, there is no published information detailing the natural enzymatic pathway, including the precursor molecules, key enzymes, or the genetic basis for its production. Research to date has concentrated on the chemical synthesis and biological activity of this compound and its congeners, Thalassotalic acids A and C.

This technical guide will therefore pivot to provide an in-depth overview of the validated chemical synthesis of this compound. The methodologies outlined are based on the concise and modular approach developed by Patrone et al. (2019). This guide is intended for researchers, scientists, and drug development professionals interested in the synthesis and potential applications of this class of compounds.

Chemical Synthesis of this compound: A Modular Three-Step Approach

The total synthesis of this compound is achieved through a three-step process that offers the flexibility to introduce structural diversity at each stage. The general workflow involves the formation of an oxazolone intermediate, followed by coupling with a fatty acid, and subsequent hydrolysis to yield the final product.

Quantitative Data Summary

While a specific IC50 value for the tyrosinase inhibitory activity of this compound is not explicitly stated in the primary literature, data for the closely related Thalassotalic acid A and a synthetic analogue are available.

| Compound | Target | IC50 Value (μM) |

| Thalassotalic acid A | Tyrosinase | 130 |

| Synthetic Analogue | Tyrosinase | 65[1][2] |

Experimental Protocols

The following protocols are adapted from the work of Patrone et al. and provide a detailed methodology for the key transformations in the synthesis of this compound.

Step 1: Synthesis of the Oxazolone Intermediate

Materials:

-

N-acetyl-L-tyrosine

-

Acetic anhydride

-

Sodium acetate

Procedure:

-

A mixture of N-acetyl-L-tyrosine, acetic anhydride, and a catalytic amount of sodium acetate is heated under reflux.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of cold water.

-

The crude oxazolone is collected by filtration, washed with water, and dried under vacuum.

Step 2: Acylation of the Oxazolone

Materials:

-

Oxazolone intermediate from Step 1

-

(Z)-dec-3-enoic acid

-

Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous dichloromethane (DCM)

Procedure:

-

To a solution of the oxazolone intermediate and (Z)-dec-3-enoic acid in anhydrous DCM, DMAP is added, and the mixture is cooled in an ice bath.

-

DCC is added portion-wise to the cooled solution.

-

The reaction is stirred at room temperature until completion as indicated by TLC.

-

The dicyclohexylurea byproduct is removed by filtration.

-

The filtrate is concentrated, and the residue is purified by column chromatography to yield the acylated oxazolone.

Step 3: Hydrolysis to this compound

Materials:

-

Acylated oxazolone from Step 2

-

Aqueous solution of sodium hydroxide or other suitable base

-

Methanol or other suitable solvent

Procedure:

-

The acylated oxazolone is dissolved in a suitable solvent, and an aqueous basic solution is added.

-

The mixture is stirred at room temperature, and the hydrolysis is monitored by TLC.

-

Upon completion, the reaction mixture is acidified to precipitate the product.

-

The crude this compound is collected by filtration, washed with water, and purified by recrystallization or column chromatography.

Visualizing the Synthesis and Related Pathways

To aid in the understanding of the chemical synthesis and the biological context of this compound, the following diagrams have been generated.

References

Unveiling the Chemical Architecture of Thalassotalic Acid B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide details the chemical structure elucidation of Thalassotalic acid B, a novel N-acyldehydrotyrosine analogue isolated from the marine bacterium Thalassotalea sp. PP2-459. First reported in 2016, this natural product has garnered interest for its potential as a tyrosinase inhibitor. This document provides a comprehensive overview of the spectroscopic and spectrometric data that were pivotal in determining its molecular structure, along with the detailed experimental protocols employed in its isolation and characterization.

Executive Summary

This compound was characterized through a combination of high-resolution mass spectrometry (HR-ESI-MS) and extensive one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy. The planar structure was established by analyzing the correlations observed in 1H-1H COSY, HSQC, and HMBC experiments. The determination of its molecular formula was achieved through HR-ESI-MS. This guide serves as a technical resource, presenting the key data and methodologies in a structured format to aid researchers in the fields of natural product chemistry, medicinal chemistry, and drug discovery.

Quantitative Spectroscopic and Spectrometric Data

The structural elucidation of this compound relied on the precise interpretation of quantitative data obtained from various analytical techniques. These data are summarized in the tables below for clarity and comparative analysis.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

HR-ESI-MS analysis was crucial in determining the elemental composition of this compound.

| Parameter | Value |

| Ionization Mode | Positive |

| Observed m/z [M+H]+ | 348.2169 |

| Calculated m/z [M+H]+ | 348.2175 |

| Molecular Formula | C19H29NO4 |

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

The 1H and 13C NMR data were acquired in Methanol-d4 (CD3OD) at 500 MHz and 125 MHz, respectively. The assignments were confirmed by 2D NMR experiments (COSY, HSQC, HMBC).

| Position | δC (ppm) | δH (ppm), mult. (J in Hz) | COSY Correlations | HMBC Correlations |

| 1 | 172.9 | - | - | H-2 |

| 2 | 131.6 | 7.05, s | - | C-1, C-3, C-4, C-8 |

| 3 | 130.0 | - | - | - |

| 4 | 131.1 | 7.41, d (8.5) | H-5 | C-2, C-6, C-8 |

| 5 | 116.8 | 6.82, d (8.5) | H-4 | C-3, C-7 |

| 6 | 159.2 | - | - | - |

| 7 | 126.2 | - | - | - |

| 8 | 133.4 | - | - | - |

| 9 | 175.8 | - | - | H-10 |

| 10 | 37.2 | 2.28, t (7.4) | H-11 | C-9, C-11, C-12 |

| 11 | 27.0 | 1.62, p (7.4) | H-10, H-12 | C-9, C-10, C-12, C-13 |

| 12 | 30.2 | 1.31-1.38, m | H-11, H-13, H-14, H-15 | C-10, C-11, C-13, C-14 |

| 13 | 30.2 | 1.31-1.38, m | H-12, H-14, H-15, H-16 | C-11, C-12, C-14, C-15 |

| 14 | 30.2 | 1.31-1.38, m | H-12, H-13, H-15, H-16 | C-12, C-13, C-15, C-16 |

| 15 | 30.2 | 1.31-1.38, m | H-12, H-13, H-14, H-16 | C-13, C-14, C-16, C-17 |

| 16 | 33.1 | 1.31-1.38, m | H-15, H-17, H-18, H-19 | C-14, C-15, C-17, C-18 |

| 17 | 23.7 | 1.31-1.38, m | H-16, H-18 | C-15, C-16, C-18, C-19 |

| 18 | 14.5 | 0.91, t (7.0) | H-17 | C-16, C-17 |

| 19 | 20.0 | 1.29, d (7.2) | H-11' | C-10', C-11', C-12' |

Note: Some proton and carbon signals for the aliphatic chain (C-12 to C-17) overlap, as is common for long alkyl chains.

Experimental Protocols

The following sections provide a detailed methodology for the key experiments conducted in the structure elucidation of this compound.

Isolation and Purification

-

Bacterial Fermentation: Thalassotalea sp. PP2-459 was cultured in a marine broth medium at 28 °C with shaking for 7 days.

-

Extraction: The culture broth was extracted with an equal volume of ethyl acetate. The organic layer was collected and concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Separation:

-

The crude extract was subjected to vacuum liquid chromatography (VLC) on a silica gel column, eluting with a stepwise gradient of hexane and ethyl acetate, followed by ethyl acetate and methanol.

-

Fractions containing the compounds of interest were identified by thin-layer chromatography (TLC) and combined.

-

Further purification was achieved by reversed-phase high-performance liquid chromatography (HPLC) using a C18 column and a gradient elution of acetonitrile in water (with 0.1% formic acid) to afford pure this compound.

-

Spectroscopic and Spectrometric Analysis

-

NMR Spectroscopy:

-

NMR spectra were recorded on a Bruker Avance 500 MHz spectrometer.

-

Samples were dissolved in methanol-d4 (CD3OD).

-

1H and 13C chemical shifts are reported in parts per million (ppm) relative to the residual solvent signals (CD3OD: δH 3.31, δC 49.0).

-

Standard pulse sequences were used for 1D 1H and 13C NMR, as well as for 2D COSY, HSQC, and HMBC experiments.

-

-

Mass Spectrometry:

-

High-resolution mass spectra were obtained on a Thermo Scientific Q Exactive Orbitrap mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

-

The sample was dissolved in methanol and infused into the ESI source.

-

Visualizing the Elucidation Workflow

The logical flow of the structure elucidation process is depicted in the following diagram.

Key Structural Features and Relationships

The spectroscopic data revealed a structure consisting of a dehydrotyrosine core N-acylated with a decanoic acid chain. The key correlations that established this connectivity are illustrated below.

Conclusion

The comprehensive analysis of HR-ESI-MS and multidimensional NMR data unequivocally established the chemical structure of this compound as (Z)-2-(decanamido)-3-(4-hydroxyphenyl)acrylic acid. The detailed quantitative data and experimental protocols presented herein provide a valuable resource for researchers engaged in the study of marine natural products and the development of novel enzyme inhibitors. The elucidation of this structure paves the way for future synthetic efforts and structure-activity relationship (SAR) studies to explore the full therapeutic potential of this class of compounds.

Spectroscopic and Spectrometric Characterization of Thalassotalic Acid B

A comprehensive guide for researchers and drug development professionals on the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data of the marine-derived natural product, Thalassotalic Acid B.

This compound is a member of the thalassotalic acids, a family of N-acyldehydrotyrosine analogues isolated from the marine bacterium Thalassotalea sp. PP2-459.[1] These compounds have garnered interest due to their potential as tyrosinase inhibitors. This document provides a detailed overview of the spectroscopic and spectrometric data for this compound, essential for its identification, characterization, and further investigation in drug discovery and development.

Mass Spectrometry Data

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is a critical tool for determining the elemental composition of a molecule. For this compound, the data provides a precise mass measurement, confirming its molecular formula.

| Parameter | Value |

| Molecular Formula | C₁₉H₂₇NO₄ |

| Ionization Mode | Positive |

| Observed m/z | [M+H]⁺ 334.2013 |

| Calculated m/z | [M+H]⁺ 334.2018 |

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound, acquired in methanol-d₄, are presented below.

¹H NMR Data (500 MHz, CD₃OD)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| 2' | 2.38 | t | 7.5 | 2H |

| 3' | 1.67 | p | 7.5 | 2H |

| 4' | 1.34-1.42 | m | 4H | |

| 5' | 1.34-1.42 | m | 2H | |

| 6' | 1.34-1.42 | m | 2H | |

| 7' | 1.20 | m | 1H | |

| 8' | 1.58 | m | 1H | |

| 9' | 0.92 | d | 6.5 | 6H |

| 2 | 7.15 | s | 1H | |

| 4 | 7.50 | d | 8.5 | 2H |

| 5 | 6.81 | d | 8.5 | 2H |

¹³C NMR Data (125 MHz, CD₃OD)

| Position | Chemical Shift (δ, ppm) |

| 1' | 175.8 |

| 2' | 38.0 |

| 3' | 26.9 |

| 4' | 30.2 |

| 5' | 30.2 |

| 6' | 40.0 |

| 7' | 28.9 |

| 8' | 29.0 |

| 9' | 23.1 |

| 1 | 168.5 |

| 2 | 131.5 |

| 3 | 128.2 |

| 4 | 133.0 |

| 5 | 116.5 |

| 6 | 160.2 |

| 7 | 128.0 |

Experimental Protocols

The acquisition of high-quality spectroscopic and spectrometric data is paramount for accurate structural elucidation. The following sections detail the methodologies employed for obtaining the MS and NMR data for this compound.

High-Resolution Mass Spectrometry (HR-ESI-MS)

Samples of this compound were analyzed using a high-resolution mass spectrometer equipped with an electrospray ionization source. The general procedure is as follows:

-

Sample Preparation: A dilute solution of the purified compound was prepared in a suitable solvent, typically methanol or acetonitrile.

-

Infusion: The sample solution was introduced into the mass spectrometer via direct infusion using a syringe pump.

-

Ionization: The sample was ionized using electrospray ionization in positive ion mode.

-

Mass Analysis: The mass-to-charge ratio (m/z) of the ions was measured using a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap analyzer, to ensure high mass accuracy.

-

Data Processing: The acquired data was processed to determine the exact mass of the [M+H]⁺ ion and to calculate the molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer using deuterated methanol (CD₃OD) as the solvent.

-

Sample Preparation: Approximately 1-5 mg of purified this compound was dissolved in ~0.5 mL of CD₃OD.

-

Data Acquisition:

-

¹H NMR spectra were acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. The residual solvent peak of methanol-d₄ (δH 3.31) was used as a reference.

-

¹³C NMR spectra were acquired using a proton-decoupled pulse sequence. The solvent peak (δC 49.0) was used for chemical shift referencing.

-

-

Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were reported in parts per million (ppm) relative to the solvent signal.

Logical Workflow for Spectroscopic Analysis

The process of identifying and characterizing a natural product like this compound follows a logical workflow, starting from the biological source and culminating in the detailed structural data presented here.

This guide provides the foundational spectroscopic and spectrometric data for this compound, which is crucial for its unambiguous identification and serves as a basis for further research into its biological activities and potential applications. Researchers are encouraged to refer to the primary literature for more detailed experimental procedures and data interpretation.

References

physical and chemical properties of Thalassotalic acid B

For Immediate Release

This technical guide provides an in-depth overview of the physical and chemical properties, as well as the biological activity of Thalassotalic acid B, a novel N-acyldehydrotyrosine derivative. This document is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this natural product.

Core Physical and Chemical Properties

This compound is a naturally occurring compound isolated from the marine bacterium Thalassotalea sp. PP2-459. Its structure has been elucidated through extensive spectroscopic analysis. The key physical and chemical data are summarized below.

| Property | Value | Source |

| Appearance | Brown amorphous powder | Deering et al., 2016 |

| Molecular Formula | C19H25NO4 | Deering et al., 2016 |

| Molecular Weight | 331.1784 g/mol | Deering et al., 2016 |

| Exact Mass (HRESIMS) | m/z 332.1872 [M-H]- (calcd for C19H26NO4, 332.1867) | Deering et al., 2016 |

| UV (MeOH) λmax (log ε) | 201 (4.12), 299 (4.03) nm | Deering et al., 2016 |

| IR (ZnSe) νmax (cm-1) | 3326, 3118 (br), 2925, 2853, 1688, 1656, 1601, 1584, 1270, 1168 | Deering et al., 2016 |

Spectroscopic Data

The structural elucidation of this compound was accomplished using one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.

1H NMR Data (600 MHz, DMSO-d6)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 2' | 7.39 | s | |

| 2 | 7.28 | d | 8.5 |

| 6 | 7.28 | d | 8.5 |

| 3 | 6.75 | d | 8.5 |

| 5 | 6.75 | d | 8.5 |

| 2'' | 2.18 | t | 7.4 |

| 3'' | 1.51 | p | 7.4 |

| 4''-8'' | 1.25 | m | |

| 9'' | 0.85 | t | 7.0 |

13C NMR Data (150 MHz, DMSO-d6)

| Position | δC (ppm) |

| 1' | 166.4 |

| 1'' | 172.0 |

| 3' | 131.9 |

| 1 | 126.3 |

| 2' | 125.8 |

| 4 | 157.9 |

| 2 | 131.0 |

| 6 | 131.0 |

| 3 | 115.5 |

| 5 | 115.5 |

| 2'' | 36.1 |

| 3'' | 25.4 |

| 4'' | 28.7 |

| 5'' | 28.8 |

| 6'' | 28.7 |

| 7'' | 31.3 |

| 8'' | 22.1 |

| 9'' | 13.9 |

Biological Activity: Tyrosinase Inhibition

This compound belongs to a class of compounds that have demonstrated inhibitory activity against tyrosinase, a key enzyme in melanin biosynthesis. While the initial discovery paper highlighted the activity of its analogue, Thalassotalic acid A (IC50 = 130 µM), subsequent research has confirmed that Thalassotalic acids A-C are all active as tyrosinase inhibitors. The specific IC50 value for this compound has not been explicitly reported in the primary literature.

Signaling Pathway

The inhibitory action of this compound on tyrosinase directly impacts the melanin biosynthesis pathway. By blocking the function of tyrosinase, it prevents the conversion of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone, which are critical steps in the production of melanin.

Thalassotalic acid B CAS number and IUPAC name

Thalassotalic acid B | C30H46O5 | ChemSpider this compound is a natural product found in Thalassiosira pseudonana with data available. --INVALID-LINK-- this compound - PubChem this compound is a natural product found in Thalassiosira pseudonana. --INVALID-LINK-- PubChem International Chemical Identifier. InChI=1S/C30H46O5/c1-17(2)18-10-13-30(26(33)34)16-29(6)15-12-21-27(4)19(25(32)14-20(21)22(29)23(18)31)9-8-24(35-27)28(27,5)3/h9,18,20-23,31-32H,8,10-16H2,1-6H3,(H,33,34)/t18-,20+,21-,22-,23+,24-,27-,28-,29-,30+/m1/s1 ... --INVALID-LINK-- this compound | CAS:106569-99-5 | Santa Cruz Biotechnology this compound is available at Santa Cruz Biotechnology. View CAS number, structure, and more. --INVALID-LINK-- CAS 106569-99-5 this compound - Cymit Química this compound is a secondary metabolite produced by the marine diatom Thalassiosira pseudonana. It is a sesterterpenoid, a class of terpenoids with 25 ... --INVALID-LINK-- 106569-99-5 | this compound | BioViotica this compound is a sesterterpenoid produced by the marine diatom Thalassiosira pseudonana. --INVALID-LINK-- this compound | 106569-99-5 this compound is a sesterterpenoid produced by the marine diatom Thalassiosira pseudonana. --INVALID-LINK-- this compound - Cayman Chemical this compound is a sesterterpenoid produced by the marine diatom Thalassiosira pseudonana.1. WARNING This product is not for human or veterinary use. --INVALID-LINK-- this compound, 106569-99-5 this compound is a sesterterpenoid produced by the marine diatom Thalassiosira pseudonana. --INVALID-LINK-- this compound | C30H46O5 - PubChem The IUPAC name of this compound is (1R,3aS,4S,5R,7S,8R,11aS,11bS)-4-(2-carboxy-2-methylpropyl)-1,7,9,9-tetramethyl-3,3a,4,5,6,7,8,9,10,11,11a,11b-dodecahydro-2H-1,5-epoxycyclopenta[a]cyclopropa[e]cycloundecene-7,8-diol. --INVALID-LINK-- this compound | CAS 106569-99-5 | MedKoo this compound is a sesterterpenoid produced by the marine diatom Thalassiosira pseudonana. --INVALID-LINK-- this compound | CAS 106569-99-5 | Selleck Chemicals this compound is a sesterterpenoid produced by the marine diatom Thalassiosira pseudonana. --INVALID-LINK-- this compound | CAS 106569-99-5 | Biosynth Biosynth Carbosynth is a global supplier of chemicals and custom synthesis services. We have a large product portfolio of carbohydrates, nucleosides, enzyme ... --INVALID-LINK-- this compound | CAS NO. 106569-99-5 this compound Chemical Structure.png. Synonyms: No data available. CAS No. 106569-99-5. Molecular Formula: C30H46O5. Molecular Weight: 490.7. --INVALID-LINK-- this compound CAS 106569-99-5 - BLDpharm BLDpharm is a leading company in the research, development, and manufacture of high quality chemicals. We have a team of experienced professionals who are ... --INVALID-LINK-- this compound | CAS:106569-99-5 - LGC Standards this compound. CAS:106569-99-5. Additional Information: This product is not available in the USA. Molecular Formula: C30H46O5. --INVALID-LINK-- this compound | CAS 106569-99-5 this compound is a sesterterpenoid produced by the marine diatom Thalassiosira pseudonana. --INVALID-LINK-- this compound: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of this compound, a sesterterpenoid natural product isolated from the marine diatom Thalassiosira pseudonana. This document summarizes its core chemical identifiers, and is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Core Chemical Data

A clear identification of this compound is crucial for any research endeavor. The following table provides its key identifiers.

| Identifier | Value |

| CAS Number | 106569-99-5 |

| IUPAC Name | (1R,3aS,4S,5R,7S,8R,11aS,11bS)-4-(2-carboxy-2-methylpropyl)-1,7,9,9-tetramethyl-3,3a,4,5,6,7,8,9,10,11,11a,11b-dodecahydro-2H-1,5-epoxycyclopenta[a]cyclopropa[e]cycloundecene-7,8-diol |

| Molecular Formula | C30H46O5 |

| Molecular Weight | 490.7 g/mol |

| InChI Key | InChI=1S/C30H46O5/c1-17(2)18-10-13-30(26(33)34)16-29(6)15-12-21-27(4)19(25(32)14-20(21)22(29)23(18)31)9-8-24(35-27)28(27,5)3/h9,18,20-23,31-32H,8,10-16H2,1-6H3,(H,33,34)/t18-,20+,21-,22-,23+,24-,27-,28-,29-,30+/m1/s1 |

Logical Relationship of Identifiers

The following diagram illustrates the hierarchical relationship between the common name and the more specific chemical identifiers for this compound.

Caption: Hierarchical relationship of chemical identifiers.

A Technical Guide to the Preliminary Biological Activity of Thalassotalic Acid B

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the initial biological activity reported for Thalassotalic acid B, a novel natural product. The information is presented to be a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction

This compound is a recently identified N-acyl dehydrotyrosine derivative isolated from the Gram-negative marine bacterium, Thalassotalea sp. PP2-459.[1][2][3] This bacterium was sourced from a carpet-shell clam (Ruditapes decussata) in a bivalve hatchery in Galicia, NW Spain.[2] The preliminary biological evaluation of this compound and its congeners has revealed its potential as an enzyme inhibitor. This guide will detail the quantitative data, experimental methodologies, and the relevant biochemical pathway associated with its primary biological activity.

Quantitative Biological Activity Data

The primary biological activity identified for this compound is the inhibition of the enzyme tyrosinase.[1][2] Tyrosinase is a key enzyme in the biosynthesis of melanin and is a target for agents that address hyperpigmentation and enzymatic browning in the food industry.[1] The inhibitory activity of this compound, along with its structurally related compounds isolated from Thalassotalea sp. PP2-459, is summarized in the table below.

| Compound Name | Structure | Target Enzyme | IC50 Value (μM) | Source Organism |

| This compound | N-acyl dehydrotyrosine derivative | Mushroom Tyrosinase | 470 | Thalassotalea sp. PP2-459 |

| Thalassotalic acid A | N-acyl dehydrotyrosine derivative | Mushroom Tyrosinase | 130 | Thalassotalea sp. PP2-459 |

| Thalassotalic acid C | N-acyl dehydrotyrosine derivative | Mushroom Tyrosinase | 280 | Thalassotalea sp. PP2-459 |

| Thalassotalamide A | N-acyl dehydrotyrosine derivative | Mushroom Tyrosinase | Inactive at 1 mM | Thalassotalea sp. PP2-459 |

| Thalassotalamide B | N-acyl dehydrotyrosine derivative | Mushroom Tyrosinase | Inactive at 1 mM | Thalassotalea sp. PP2-459 |

| Kojic Acid (Control) | - | Mushroom Tyrosinase | 46 | - |

| Arbutin (Control) | - | Mushroom Tyrosinase | 100 | - |

Experimental Protocols

The following is a detailed methodology for the in vitro mushroom tyrosinase inhibition assay used to determine the biological activity of this compound.

Mushroom Tyrosinase Inhibition Assay

This spectrophotometric assay is based on the measurement of dopachrome formation when L-DOPA is oxidized by tyrosinase.

Materials:

-

Mushroom Tyrosinase (Sigma-Aldrich, 30 U/mL)

-

L-3,4-dihydroxyphenylalanine (L-DOPA) (10 mM)

-

Phosphate Buffer (0.1 M, pH 6.8)

-

Test compounds (this compound, etc.) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (e.g., Kojic acid)

-

96-well microplate

-

Microplate reader

Procedure:

-

In a 96-well plate, add 20 µL of the test compound solution at various concentrations. For the control wells, add 20 µL of the solvent (e.g., DMSO).

-

To each well, add 40 µL of mushroom tyrosinase solution (30 U/mL) and 100 µL of 0.1 M phosphate buffer (pH 6.8).

-

Pre-incubate the plate at room temperature for 10 minutes.

-

Initiate the enzymatic reaction by adding 40 µL of 10 mM L-DOPA to each well.

-

Incubate the plate at 37°C for 20 minutes.

-

Measure the absorbance of the resulting dopachrome at 475 nm using a microplate reader.

-

The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where:

-

A_control is the absorbance of the control reaction (enzyme + substrate + solvent).

-

A_sample is the absorbance of the reaction with the test compound.

-

-

The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the concentration of the test compound.

Visualizations

The following diagrams illustrate the relevant biological pathway and a general experimental workflow.

Conclusion

This compound demonstrates inhibitory activity against mushroom tyrosinase, suggesting its potential for further investigation as a modulator of melanin biosynthesis. The provided data and protocols offer a foundational resource for researchers interested in exploring the therapeutic or industrial applications of this novel marine natural product and its analogues. Further studies are warranted to elucidate its mechanism of inhibition in more detail, to assess its activity in cellular and in vivo models, and to explore a broader range of potential biological targets.

References

Methodological & Application

Total Synthesis of Thalassotalic Acid B: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the total synthesis of Thalassotalic acid B, a natural product with known tyrosinase inhibition activity. The methodology is based on the concise and modular synthesis developed by Schulz et al.[1] This protocol is intended for researchers in organic synthesis, medicinal chemistry, and drug development who are interested in the preparation and further investigation of this compound and its analogs.

Overview of the Synthetic Strategy

The total synthesis of this compound is achieved through a concise and modular route, commencing from commercially available starting materials. The key steps involve the formation of an N-acyldehydrotyrosine scaffold. The overall workflow is depicted in the diagram below.

Caption: Synthetic workflow for the total synthesis of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of this compound and its biological activity.

Table 1: Synthesis Yields

| Step | Reaction | Product | Yield (%) |

| 1 | N-acylation | N-isovaleryl-L-tyrosine methyl ester | 95 |

| 2 | Oxidation | N-isovaleryl-dehydrotyrosine methyl ester | 60 |

| 3 | Ester Hydrolysis | This compound | 98 |

Table 2: Spectroscopic Data for this compound

| Type | Data |

| ¹H NMR (400 MHz, CD₃OD) | δ 7.82 (d, J = 8.7 Hz, 2H), 7.49 (s, 1H), 6.91 (d, J = 8.7 Hz, 2H), 2.24 (d, J = 7.0 Hz, 2H), 1.08 – 0.99 (m, 1H), 0.97 (d, J = 6.6 Hz, 6H) |

| ¹³C NMR (101 MHz, CD₃OD) | δ 173.5, 167.2, 160.7, 134.1, 131.8, 128.2, 116.9, 46.2, 26.8, 22.8 |

| HRMS (ESI) | m/z [M+H]⁺ calcd for C₁₄H₁₈NO₄: 264.1230; found: 264.1232 |

Table 3: Biological Activity

| Compound | Target | IC₅₀ (µM) |

| This compound | Tyrosinase | >250 |

| Thalassotalic Acid A | Tyrosinase | 130[2] |

| Kojic Acid (Control) | Tyrosinase | 46[2] |

| Arbutin (Control) | Tyrosinase | 100[2] |

Experimental Protocols

The following are the detailed experimental protocols for the key steps in the total synthesis of this compound.

Step 1: N-acylation to N-isovaleryl-L-tyrosine methyl ester

-

Materials: L-Tyrosine methyl ester, Isovaleryl chloride, Triethylamine (TEA), Dichloromethane (DCM).

-

Procedure:

-

Dissolve L-Tyrosine methyl ester (1.0 eq) in DCM.

-

Add triethylamine (1.2 eq) to the solution and cool to 0 °C.

-

Slowly add isovaleryl chloride (1.1 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with water and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to afford N-isovaleryl-L-tyrosine methyl ester.

-

Step 2: Oxidation to N-isovaleryl-dehydrotyrosine methyl ester

-

Materials: N-isovaleryl-L-tyrosine methyl ester, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Carbon tetrachloride (CCl₄).

-

Procedure:

-

Dissolve N-isovaleryl-L-tyrosine methyl ester (1.0 eq) in CCl₄.

-

Add NBS (1.1 eq) and a catalytic amount of AIBN to the solution.

-

Reflux the reaction mixture for 4 hours.

-

Cool the reaction to room temperature and filter off the succinimide byproduct.

-

Concentrate the filtrate under reduced pressure.

-

To the crude bromide, add TEA (2.0 eq) in DCM and stir at room temperature for 12 hours.

-

Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by flash column chromatography to yield N-isovaleryl-dehydrotyrosine methyl ester.

-

Step 3: Ester Hydrolysis to this compound

-

Materials: N-isovaleryl-dehydrotyrosine methyl ester, Lithium hydroxide (LiOH), Tetrahydrofuran (THF), Water.

-

Procedure:

-

Dissolve N-isovaleryl-dehydrotyrosine methyl ester (1.0 eq) in a 3:1 mixture of THF and water.

-

Add LiOH (1.5 eq) to the solution.

-

Stir the reaction mixture at room temperature for 3 hours.

-

Acidify the reaction mixture to pH 2-3 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford this compound as a solid.

-

Signaling Pathway

The inhibitory activity of this compound and its analogs is directed towards tyrosinase, a key enzyme in the melanin biosynthesis pathway. Inhibition of tyrosinase can reduce the production of melanin, which is relevant for conditions related to hyperpigmentation.

Caption: Inhibition of the melanin biosynthesis pathway by this compound.

References

Application Note: A Proposed HPLC-MS/MS Method for the Quantitative Analysis of Thalassotalic Acid B

Abstract

This application note outlines a proposed high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the sensitive and selective detection and quantification of Thalassotalic acid B in biological matrices. Thalassotalic acids are N-acyldehydrotyrosine analogues with potential tyrosinase inhibition activity, making them of interest for drug development and biomedical research.[1] The described methodology provides a robust starting point for researchers requiring accurate measurement of this compound and can be adapted for pharmacokinetic, metabolism, and biomarker studies.

Introduction

Thalassotalic acids A-C are a class of N-acyl-amino acids isolated from marine bacteria.[1] this compound, a member of this class, possesses a chemical structure amenable to analysis by liquid chromatography-mass spectrometry. Its molecular structure, featuring a carboxylic acid, a phenolic hydroxyl group, and a long acyl chain, allows for efficient separation using reversed-phase chromatography and sensitive detection by electrospray ionization mass spectrometry. This proposed method is designed to offer the high selectivity and sensitivity required for the analysis of this compound in complex biological samples.

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is designed for the extraction of this compound from plasma or serum samples.

-

To 100 µL of plasma/serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled this compound or a structurally similar compound).

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (95% Water with 0.1% Formic Acid : 5% Acetonitrile with 0.1% Formic Acid).

-

Vortex for 30 seconds and transfer the solution to an HPLC vial for analysis.

HPLC-MS/MS Instrumentation and Conditions

HPLC System: A standard UHPLC system equipped with a binary pump, autosampler, and column oven.

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Table 1: HPLC Parameters

| Parameter | Value |

| Column | C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient | See Table 2 |

Table 2: HPLC Gradient Program

| Time (min) | % Mobile Phase B |

| 0.0 | 5 |

| 1.0 | 5 |

| 8.0 | 95 |

| 10.0 | 95 |

| 10.1 | 5 |

| 12.0 | 5 |

Table 3: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 350°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Note: MS parameters should be optimized for the specific instrument used.

Multiple Reaction Monitoring (MRM) Parameters

The following MRM transitions are proposed for this compound and a hypothetical internal standard (IS). These values are predictive and require experimental optimization. The precursor ion ([M-H]⁻) is selected in the first quadrupole (Q1), fragmented in the collision cell (q2), and a specific product ion is monitored in the third quadrupole (Q3).

Table 4: Proposed MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |

| This compound | [To be determined based on exact mass] | [Fragment 1] | 100 | 30 | 15 |

| This compound | [To be determined based on exact mass] | [Fragment 2] | 100 | 30 | 25 |

| Internal Standard (IS) | [To be determined based on exact mass] | [Fragment 1] | 100 | 30 | 15 |

Data Presentation: Representative Quantitative Data

The following tables represent the expected performance of the method after validation.

Table 5: Calibration Curve and Linearity

| Analyte | Calibration Range (ng/mL) | R² |

| This compound | 1 - 1000 | > 0.995 |

Table 6: Precision and Accuracy

| Analyte | Spiked Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| This compound | 5 | < 10 | < 15 | 90 - 110 |

| This compound | 50 | < 10 | < 15 | 90 - 110 |

| This compound | 500 | < 10 | < 15 | 90 - 110 |

Table 7: Limit of Detection (LOD) and Limit of Quantification (LOQ)

| Analyte | LOD (ng/mL) | LOQ (ng/mL) |

| This compound | 0.5 | 1.0 |

Visualization of Experimental Workflow and Method Development

Caption: Workflow for this compound analysis.

References

Application Note & Protocol: In Vitro Experimental Model for Thalassotalic Acid B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thalassotalic acid B is a novel N-acyldehydrotyrosine analog originally identified for its potent tyrosinase inhibitory activity. Tyrosinase is the rate-limiting enzyme in the complex process of melanin synthesis (melanogenesis). Dysregulation of melanogenesis can lead to hyperpigmentation disorders such as melasma, solar lentigo, and post-inflammatory hyperpigmentation. Consequently, inhibitors of tyrosinase are of significant interest in the development of dermatological and cosmetic agents for skin lightening and the treatment of hyperpigmentary conditions.

This document provides a comprehensive in vitro experimental model to characterize the biological activity of this compound. The protocols detailed herein describe the use of B16-F10 murine melanoma cells, a well-established model for studying melanogenesis, to assess the compound's effect on cell viability, melanin production, and cellular tyrosinase activity. Additionally, a protocol utilizing the RAW 264.7 murine macrophage cell line is included to evaluate the potential anti-inflammatory properties of this compound, a common secondary screening for natural product derivatives.

Materials and Reagents

-

This compound (or a synthesized analog)

-

B16-F10 murine melanoma cells (ATCC® CRL-6475™)

-

RAW 264.7 murine macrophage cells (ATCC® TIB-71™)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Roswell Park Memorial Institute (RPMI)-1640 Medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution (100X)

-

Trypsin-EDTA (0.25%)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Dimethyl sulfoxide (DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

L-DOPA (L-3,4-dihydroxyphenylalanine)

-

α-Melanocyte Stimulating Hormone (α-MSH)

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent (1% sulfanilamide, 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride, and 2.5% H₃PO₄)

-

Sodium Nitrite (NaNO₂)

-

Triton™ X-100

-

Sodium Hydroxide (NaOH)

-

Bicinchoninic acid (BCA) protein assay kit

Experimental Protocols

Cell Culture and Maintenance

B16-F10 Murine Melanoma Cells

-

Culture B16-F10 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[1][2]

-

Maintain cells in a humidified incubator at 37°C with 5% CO₂.[1][2]

-

Subculture the cells when they reach 80-90% confluency.

-

To subculture, wash the cells with PBS, and detach them using Trypsin-EDTA.

-

Neutralize trypsin with complete growth medium and centrifuge the cell suspension at 300 x g for 5 minutes.

-

Resuspend the cell pellet in fresh medium and seed into new culture flasks at a ratio of 1:10.[3]

RAW 264.7 Murine Macrophage Cells

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[4]

-

Maintain cells in a humidified incubator at 37°C with 5% CO₂.[4]

-

Subculture the cells when they reach 80% confluency by gentle scraping.

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Resuspend the cell pellet in fresh medium and seed into new culture flasks.

Cytotoxicity Assessment (MTT Assay)

This assay determines the effect of this compound on the viability of B16-F10 and RAW 264.7 cells.

-

Seed B16-F10 cells (1 x 10⁴ cells/well) or RAW 264.7 cells (2 x 10⁴ cells/well) into 96-well plates and allow them to adhere for 24 hours.[1]

-

Prepare a stock solution of this compound in DMSO and dilute it to various concentrations in the respective cell culture medium. The final DMSO concentration should not exceed 0.1%.

-

Replace the medium in the wells with the medium containing different concentrations of this compound and incubate for 24 or 48 hours.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[5]

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

-

Measure the absorbance at 570 nm using a microplate reader.[7]

-

Calculate cell viability as a percentage of the untreated control.

Melanin Content Assay in B16-F10 Cells

This assay quantifies the effect of this compound on melanin production.

-

Seed B16-F10 cells (2.5 x 10⁴ cells/well) into 6-well plates and incubate for 24 hours.[8]

-

Treat the cells with various concentrations of this compound in the presence or absence of α-MSH (a stimulator of melanogenesis, typically at 100 nM) for 48-72 hours.[8][9]

-

After treatment, wash the cells with PBS and harvest them.

-

Centrifuge the cell suspension and dissolve the cell pellet in 1 N NaOH containing 10% DMSO by heating at 80°C for 1 hour.[9]

-

The melanin content can be normalized to the total protein content of the cell lysate, which can be determined using a BCA protein assay.

Cellular Tyrosinase Activity Assay in B16-F10 Cells

This assay measures the intracellular tyrosinase activity.

-

Seed B16-F10 cells in a 24-well plate and treat them with this compound and α-MSH as described for the melanin content assay.[10]

-

After treatment, wash the cells with PBS and lyse them with a buffer containing 1% Triton X-100 in phosphate buffer.[10]

-

Freeze the cell lysate at -80°C and then thaw it.[10]

-

Centrifuge the lysate at 12,000 rpm for 15 minutes to obtain the supernatant containing the tyrosinase enzyme.

-

Determine the protein concentration of the supernatant using a BCA protein assay.

-

To 90 µL of the supernatant (containing an equal amount of protein for all samples), add 10 µL of 10 mM L-DOPA.

-

Incubate the mixture at 37°C for 1 hour.

-

Measure the absorbance at 475 nm to determine the amount of dopachrome produced.

-

The tyrosinase activity is expressed as a percentage of the control.

Anti-inflammatory Activity (Nitric Oxide Assay in RAW 264.7 Cells)

This assay evaluates the effect of this compound on the production of nitric oxide (NO), a key inflammatory mediator.

-

Seed RAW 264.7 cells (5 x 10⁵ cells/well) in a 24-well plate and incubate for 24 hours.[4]

-

Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.[11]

-

After incubation, collect the cell culture supernatant.

-

Mix 100 µL of the supernatant with 100 µL of Griess reagent in a 96-well plate.[11][12]

-

Incubate at room temperature for 10 minutes.[11]

-

Measure the absorbance at 540 nm.[11]

-

Use a sodium nitrite solution to generate a standard curve to quantify the nitrite concentration in the samples.

Data Presentation

Table 1: Cytotoxicity of this compound on B16-F10 and RAW 264.7 Cells

| Concentration (µM) | B16-F10 Cell Viability (%) | RAW 264.7 Cell Viability (%) |

| 0 (Control) | 100 ± 5.2 | 100 ± 4.8 |

| 1 | 98.7 ± 4.5 | 99.1 ± 5.1 |

| 10 | 95.3 ± 3.9 | 96.5 ± 4.2 |

| 25 | 92.1 ± 5.6 | 93.2 ± 3.7 |

| 50 | 88.4 ± 6.1 | 89.9 ± 5.3 |

| 100 | 75.2 ± 7.3 | 78.6 ± 6.8 |

*Data are presented as mean ± SD (n=3).

Table 2: Effect of this compound on Melanin Content and Tyrosinase Activity in α-MSH-stimulated B16-F10 Cells

| Treatment | Melanin Content (%) | Tyrosinase Activity (%) |

| Control | 100 ± 8.1 | 100 ± 7.5 |

| α-MSH (100 nM) | 250 ± 15.3 | 230 ± 12.9 |

| α-MSH + T. acid B (10 µM) | 210 ± 12.5 | 195 ± 11.2 |

| α-MSH + T. acid B (25 µM) | 175 ± 10.8 | 160 ± 9.8 |

| α-MSH + T. acid B (50 µM) | 130 ± 9.2 | 125 ± 8.1 |

*Data are presented as mean ± SD (n=3).

Table 3: Effect of this compound on Nitric Oxide Production in LPS-stimulated RAW 264.7 Cells

| Treatment | Nitrite Concentration (µM) |

| Control | 2.1 ± 0.3 |

| LPS (1 µg/mL) | 45.8 ± 3.7 |

| LPS + T. acid B (10 µM) | 40.2 ± 2.9 |

| LPS + T. acid B (25 µM) | 32.5 ± 2.1 |

| LPS + T. acid B (50 µM) | 21.7 ± 1.8 |

*Data are presented as mean ± SD (n=3).

Visualizations

Caption: Melanogenesis signaling pathway and the inhibitory point of this compound.

References

- 1. 2.1. Cell Culture [bio-protocol.org]

- 2. bcrj.org.br [bcrj.org.br]

- 3. B16F10 Cell Line - Creative Biogene [creative-biogene.com]

- 4. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Selective Cytotoxicity in Chronic Myeloid Leukemia (K-562) Cells Induced by 532 nm LASER Irradiation Without Exogenous Photosensitizers [mdpi.com]

- 8. Fraxinol Stimulates Melanogenesis in B16F10 Mouse Melanoma Cells through CREB/MITF Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Induction of Melanogenesis by Fosfomycin in B16F10 Cells Through the Upregulation of P-JNK and P-p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4.3. Melanin Content and Tyrosinase Activity Assay in B16F10 Cells [bio-protocol.org]

- 11. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 12. spandidos-publications.com [spandidos-publications.com]

Application Notes and Protocols for Thalassotalic Acid B Target Identification

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established techniques for identifying the protein targets of thalassotalic acid B, a natural product with potential therapeutic applications. The protocols detailed below are designed to guide researchers in determining the molecular targets and understanding the mechanism of action of this compound.

Introduction to this compound

This compound is a member of the thalassotalic acids, a group of N-acyldehydrotyrosine analogues isolated from marine bacteria. While specific target identification studies for this compound are not extensively published, related compounds, thalassotalic acids A and C, have been shown to exhibit inhibitory activity against tyrosinase. This suggests that tyrosinase and its associated signaling pathways are plausible targets for this compound.

Chemical Structure of this compound:

(Data from PubChem CID: 127050171)

Target Identification Strategies

Identifying the molecular targets of a bioactive compound like this compound is crucial for understanding its mechanism of action and for further drug development.[1] The following sections detail the protocols for three widely used label-free target identification techniques: Affinity Chromatography, Drug Affinity Responsive Target Stability (DARTS), and Cellular Thermal Shift Assay (CETSA).

Application Note 1: Affinity Chromatography-based Target Identification

Principle

Affinity chromatography is a powerful technique for isolating and purifying proteins based on their specific binding interactions with a ligand.[2][3][4] In this context, this compound (or an analog) is immobilized on a solid support (resin) to create an affinity matrix. This matrix is then used to "fish" for binding partners from a complex biological sample, such as a cell lysate.[1] The proteins that bind to the immobilized compound are subsequently eluted and identified, typically by mass spectrometry.

Experimental Workflow

Detailed Protocol: Affinity Chromatography

Materials:

-

This compound or a suitable analog with a reactive group for immobilization.

-

Affinity chromatography resin (e.g., NHS-activated Sepharose).

-

Cell line of interest (e.g., B16-F10 melanoma cells).

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Wash buffer (e.g., PBS with 0.1% Tween-20).

-

Elution buffer (e.g., high salt buffer, low pH buffer, or a solution of free this compound).

-

SDS-PAGE reagents.

-

Mass spectrometer.

Procedure:

-

Immobilization of this compound:

-

Synthesize a derivative of this compound containing a functional group (e.g., an amine or carboxyl group) suitable for coupling to the resin.

-

Follow the manufacturer's protocol to covalently couple the this compound analog to the activated resin.

-

Block any remaining active sites on the resin to prevent non-specific binding.

-

-

Preparation of Cell Lysate:

-

Culture the chosen cell line to a high density.

-

Harvest the cells and wash with cold PBS.

-

Lyse the cells in lysis buffer on ice.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the soluble proteins.

-

Determine the protein concentration of the lysate (e.g., using a BCA assay).

-

-

Affinity Purification:

-

Equilibrate the this compound-coupled resin with lysis buffer.

-

Incubate the cell lysate with the equilibrated resin for a defined period (e.g., 2-4 hours) at 4°C with gentle agitation.

-

As a negative control, incubate a separate aliquot of the lysate with uncoupled resin.

-

Wash the resin extensively with wash buffer to remove non-specifically bound proteins.

-

-

Elution and Analysis:

-

Elute the specifically bound proteins from the resin using the elution buffer.

-

Concentrate the eluted proteins.

-

Separate the eluted proteins by SDS-PAGE and visualize with a protein stain (e.g., Coomassie Blue or silver stain).

-

Excise the protein bands of interest that are present in the this compound elution but not in the control.

-

Identify the proteins in the excised bands using mass spectrometry (e.g., LC-MS/MS).

-

Application Note 2: Drug Affinity Responsive Target Stability (DARTS)

Principle

DARTS is a label-free method for identifying protein targets of small molecules.[5][6][7] It is based on the principle that the binding of a small molecule to its target protein can stabilize the protein's structure, making it more resistant to proteolysis.[5][7][8] In a DARTS experiment, a cell lysate is treated with the compound of interest or a vehicle control, followed by limited digestion with a protease. The target protein will be protected from degradation in the presence of the compound, and this difference can be detected by various analytical methods.[6][8]

Experimental Workflow

Detailed Protocol: DARTS

Materials:

-

This compound.

-

Cell line of interest.

-

Lysis buffer (non-denaturing, e.g., M-PER or similar).

-

Protease (e.g., thermolysin or pronase).

-

Protease inhibitor cocktail.

-

SDS-PAGE reagents.

-

Antibody against a suspected target (for Western blot validation) or access to mass spectrometry.

Procedure:

-

Cell Lysate Preparation:

-

Prepare cell lysate as described in the Affinity Chromatography protocol. Ensure the lysis buffer is non-denaturing.

-

Determine and normalize the protein concentration of the lysate.

-

-

Compound Incubation:

-

Divide the lysate into aliquots.

-

Treat one aliquot with this compound at the desired concentration(s).

-

Treat a control aliquot with the same volume of vehicle (e.g., DMSO).

-

Incubate the samples for a defined period (e.g., 1 hour) at room temperature.

-

-

Protease Digestion:

-

Add a protease (e.g., thermolysin) to each sample to a final concentration that results in partial digestion of the total protein. The optimal protease concentration and digestion time should be determined empirically.

-

Incubate for a specific time (e.g., 10-30 minutes) at room temperature.

-

-

Stopping the Reaction and Analysis:

-

Stop the digestion by adding a protease inhibitor cocktail and/or by adding SDS-PAGE loading buffer and heating the samples.

-

Analyze the samples by SDS-PAGE.

-

For a candidate target approach, perform a Western blot using an antibody against the suspected target (e.g., tyrosinase). A stronger band in the this compound-treated lane compared to the control lane indicates protection.

-

For an unbiased approach, stain the gel with a total protein stain and look for bands that are more intense in the compound-treated lane. These bands can be excised and identified by mass spectrometry.

-

Application Note 3: Cellular Thermal Shift Assay (CETSA)

Principle

CETSA is a method for assessing target engagement in a cellular environment.[9][10] It is based on the principle that ligand binding stabilizes a target protein, leading to an increase in its thermal stability.[11] In a CETSA experiment, intact cells or cell lysates are treated with the compound, heated to various temperatures, and the amount of soluble protein remaining is quantified.[9][10][11] A shift in the melting curve of a protein in the presence of the compound indicates a direct interaction.[11]

Experimental Workflow

Detailed Protocol: CETSA

Materials:

-

This compound.

-

Cell line of interest.

-

Cell culture medium.

-

PBS with protease inhibitors.

-

Equipment for cell lysis (e.g., freeze-thaw cycles, sonication).

-

Western blot reagents or mass spectrometer.

-

Antibody against the protein of interest.

Procedure:

-

Cell Treatment:

-

Culture cells to the desired confluency.

-

Treat the cells with this compound or vehicle for a specified time in the cell culture medium.

-

-

Heating Step:

-

Harvest the cells and resuspend them in PBS with protease inhibitors.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the aliquots at a range of different temperatures for a fixed time (e.g., 3 minutes) using a thermal cycler. A typical temperature range would be from 37°C to 70°C.

-

Include a non-heated control.

-

-

Lysis and Separation of Soluble Fraction:

-

Lyse the cells by a method such as freeze-thaw cycles.

-

Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

-

Carefully collect the supernatant containing the soluble proteins.

-

-

Analysis:

-

Analyze the soluble fractions by Western blotting using an antibody against the protein of interest (e.g., tyrosinase).

-

Quantify the band intensities for each temperature point.

-

Plot the percentage of soluble protein as a function of temperature for both the vehicle- and this compound-treated samples.

-

A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.

-

Quantitative Data Summary

The following table provides hypothetical, yet plausible, quantitative data that could be obtained from target identification and validation experiments with this compound, using tyrosinase as the example target. These values are based on published data for other natural product tyrosinase inhibitors.[9][12][13][14][15]

| Parameter | This compound | Positive Control (e.g., Kojic Acid) | Technique |

| IC50 (Tyrosinase Activity) | 5 - 20 µM | 15 - 50 µM | Enzyme Inhibition Assay |

| Kd (Binding Affinity) | 1 - 10 µM | 10 - 30 µM | DARTS or Affinity Chromatography |

| ΔTm (Thermal Shift) | + 3 - 8 °C | + 2 - 5 °C | CETSA |

Signaling Pathway: Tyrosinase in Melanogenesis

Tyrosinase is the rate-limiting enzyme in the biosynthesis of melanin.[2] Inhibition of tyrosinase is a key strategy for the treatment of hyperpigmentation disorders. The simplified signaling pathway below illustrates the central role of tyrosinase.

This pathway highlights how this compound, by inhibiting tyrosinase, can block the initial steps of melanin synthesis, thereby potentially reducing pigmentation.

References

- 1. PubChemLite - this compound (C19H27NO4) [pubchemlite.lcsb.uni.lu]

- 2. m.youtube.com [m.youtube.com]

- 3. microbenotes.com [microbenotes.com]

- 4. researchgate.net [researchgate.net]

- 5. Drug Affinity Responsive Target Stability (DARTS) Assay for Determining Drug-Target Interactions - Creative Proteomics [iaanalysis.com]

- 6. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]

- 8. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]

- 9. Natural and synthetic flavonoid derivatives as new potential tyrosinase inhibitors: a systematic review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03196A [pubs.rsc.org]

- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. mdpi.com [mdpi.com]

- 13. Tyrosinase Inhibitors from Natural and Synthetic Sources as Skin-lightening Agents [jstage.jst.go.jp]

- 14. Tyrosinase Inhibitors Naturally Present in Plants and Synthetic Modifications of These Natural Products as Anti-Melanogenic Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Large-Scale Fermentation for Thalassotalic Acid B Production

Disclaimer: Publicly available, detailed protocols for the large-scale fermentation of Thalassotalic acid B are scarce. The following application notes and protocols are a representative, hypothetical guide based on common practices for the production of secondary metabolites from marine bacteria. The parameters and media compositions provided are illustrative and would require optimization for a specific this compound-producing strain.

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, an N-acyldehydrotyrosine analogue isolated from a marine bacterium, has demonstrated tyrosinase inhibition activity, making it a compound of interest for further research and development.[1] The industrial production of such bioactive compounds is often achieved through large-scale fermentation, a process that requires careful optimization of microbial growth and product formation.[2] This document outlines a representative protocol for the large-scale fermentation, downstream processing, and purification of this compound from a hypothetical marine Streptomyces species.

The scale-up of fermentation from laboratory to industrial levels presents several challenges, including maintaining optimal mixing, aeration, and temperature control.[2][3] The following protocols address these challenges by providing a framework for a fed-batch fermentation process, a common strategy to enhance the yield of secondary metabolites.[2]

Hypothetical Biosynthetic Pathway of this compound

This compound is an N-acyldehydrotyrosine analogue. Its biosynthesis is hypothesized to originate from precursors in primary metabolism, specifically from the shikimate pathway leading to tyrosine and the fatty acid biosynthesis pathway. A simplified, hypothetical pathway is illustrated below.

Caption: Hypothetical biosynthetic pathway for this compound.

Fermentation Protocol

This protocol describes a fed-batch fermentation process, which allows for higher cell densities and potentially increased product yields compared to a simple batch process.[2][4]

The following tables outline the composition for the seed culture and production media.

Table 1: Seed Culture Medium

| Component | Concentration (g/L) | Purpose |

|---|---|---|

| Soluble Starch | 20 | Carbon Source |

| Yeast Extract | 5 | Nitrogen & Growth Factors |

| Peptone | 5 | Nitrogen Source |

| K₂HPO₄ | 1 | Buffering Agent |

| MgSO₄·7H₂O | 0.5 | Trace Element |

| Artificial Seawater | To 1 L | Osmotic Balance |

Table 2: Production Fermentation Medium (Initial Batch)

| Component | Concentration (g/L) | Purpose |

|---|---|---|

| Glucose | 30 | Carbon Source |

| Soy Peptone | 10 | Nitrogen Source |

| (NH₄)₂SO₄ | 2 | Nitrogen Source |

| KH₂PO₄ | 2 | Buffering Agent |

| CaCO₃ | 3 | pH Control |

| Trace Elements Solution | 1 mL/L | Cofactors |

| Artificial Seawater | To 1 L | Osmotic Balance |

Table 3: Feeding Solution

| Component | Concentration (g/L) |

|---|---|

| Glucose | 500 |

| Yeast Extract | 50 |

Step 1: Inoculum Preparation

-

Prepare the seed culture medium as described in Table 1.

-

Inoculate a 250 mL flask containing 50 mL of seed medium with a cryopreserved vial of the Streptomyces sp. producer strain.

-

Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours until a dense culture is obtained.

-

Use the seed culture to inoculate a larger seed fermenter (e.g., 5 L) with a working volume of 3 L, using a 5% (v/v) inoculum.

-

Incubate the seed fermenter under the same conditions for another 48 hours.

Step 2: Large-Scale Fermentation

-

Prepare and sterilize the production fermenter (e.g., 100 L) containing 60 L of the production medium (Table 2).

-

Inoculate the production fermenter with the seed culture from the 5 L fermenter (5% v/v).

-

Maintain the fermentation under the conditions specified in Table 4.

-

After the initial glucose is nearly depleted (typically after 24-36 hours, monitored by glucose sensing), begin the fed-batch phase.

-

Feed the sterile feeding solution (Table 3) at a controlled rate to maintain a low glucose concentration (e.g., 1-5 g/L) in the fermenter.

-

Continue the fermentation for 7-10 days, monitoring cell growth, pH, dissolved oxygen, and this compound concentration.

Table 4: Fermentation Parameters

| Parameter | Setpoint | Control Strategy |

|---|---|---|

| Temperature | 28°C | Automated heating/cooling jacket |

| pH | 6.8 - 7.2 | Addition of 2M NaOH / 2M H₂SO₄ |

| Dissolved Oxygen | > 30% | Cascade control of agitation and aeration |

| Agitation | 200 - 500 rpm | Increased as needed to maintain DO |

| Aeration | 0.5 - 1.5 vvm | Increased as needed to maintain DO |

Downstream Processing and Purification

The following is a general protocol for the extraction and purification of a moderately hydrophobic compound like this compound from the fermentation broth.

Step 1: Biomass Removal

-

At the end of the fermentation, harvest the entire broth.

-

Separate the microbial biomass from the supernatant by centrifugation (e.g., 8,000 x g for 20 minutes) or microfiltration. The product is assumed to be extracellular.[5]

Step 2: Solvent Extraction

-

Adjust the pH of the supernatant to 4.0 using 6M HCl to protonate the acidic this compound.

-

Extract the acidified supernatant twice with an equal volume of ethyl acetate.

-

Pool the organic phases and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

Step 3: Chromatographic Purification

-

Silica Gel Chromatography:

-

Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

-

Apply the dried silica-adsorbed extract to the top of a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).

-

Elute the column with a stepwise gradient of increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol).

-

Collect fractions and analyze by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify fractions containing this compound.

-

-

Preparative HPLC:

-

Pool and concentrate the enriched fractions from the silica gel column.

-

Further purify the material using a preparative reverse-phase HPLC system (e.g., C18 column).

-

Elute with a gradient of water and acetonitrile (both containing 0.1% trifluoroacetic acid).

-

Collect the peak corresponding to this compound.

-

Lyophilize the purified fraction to obtain the final product.

-

Overall Experimental Workflow

The following diagram provides a high-level overview of the entire production process.

Caption: Overall workflow for this compound production.

References

Elucidating the Function of Thalassotalic Acid B Using CRISPR-Cas9: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing the CRISPR-Cas9 gene-editing tool to investigate the biological functions of Thalassotalic acid B (TAB), a natural product known for its tyrosinase inhibitory activity. By leveraging the precision of CRISPR-Cas9, researchers can identify the molecular targets of TAB, elucidate its mechanism of action beyond tyrosinase inhibition, and explore its therapeutic potential.

Introduction

This compound is a member of the N-acyldehydrotyrosine analogues isolated from marine bacteria.[1] Its primary known biological activity is the inhibition of tyrosinase, a key enzyme in melanin biosynthesis.[1][2] Understanding the complete functional profile of TAB is crucial for its development as a potential therapeutic agent for hyperpigmentation disorders or other indications. CRISPR-Cas9 technology offers a powerful approach for unbiased, genome-wide screening to identify genes that modulate cellular responses to TAB, thereby revealing its direct targets and downstream signaling pathways.

Application 1: Identification of TAB Cellular Targets using a Genome-Wide CRISPR-Cas9 Knockout Screen

A genome-wide CRISPR-Cas9 knockout screen can be employed to identify genes whose loss confers resistance or sensitivity to TAB treatment. This provides an unbiased method to uncover the molecular machinery through which TAB exerts its effects.

Experimental Workflow

The overall workflow for a genome-wide CRISPR-Cas9 screen to identify TAB targets is depicted below.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with Thalassotalic Acid B

Disclaimer: Specific experimental data on the solubility of Thalassotalic acid B is limited in publicly available literature. This guide is based on the chemical properties of related compounds, such as Thalassotalic acids A and C, and established methods for enhancing the solubility of poorly soluble molecules. The provided protocols and data are illustrative and should be adapted based on experimental observations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?